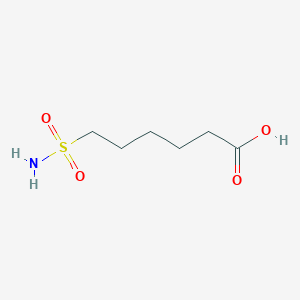

6-Sulfamoylhexanoic acid

Description

6-Sulfamoylhexanoic acid is an organic compound with the molecular formula C6H13NO4S and a molecular weight of 195.24 g/mol. It is characterized by the presence of a sulfonamide group attached to a hexanoic acid chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name |

6-sulfamoylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S/c7-12(10,11)5-3-1-2-4-6(8)9/h1-5H2,(H,8,9)(H2,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKZKCIYKKBCAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874007-76-8 | |

| Record name | 6-sulfamoylhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 6-Sulfamoylhexanoic acid involves several chemical reactions. One common method includes the sulfonation of hexanoic acid derivatives. The process typically involves the reaction of hexanoic acid with sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

6-Sulfamoylhexanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Sulfamoylhexanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

Medicine: Research on 6-Sulfamoylhexanoic acid includes its potential use in drug development, particularly for its sulfonamide group, which is known for its antibacterial properties.

Industry: The compound is used in the production of biomaterials, such as hydrogels and scaffolds, due to its ability to enhance material properties through sulfonation.

Mechanism of Action

The mechanism of action of 6-Sulfamoylhexanoic acid involves its interaction with molecular targets through its sulfonamide group. This group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pathways involved often include the inhibition of folate metabolism, which is crucial for bacterial growth and replication .

Comparison with Similar Compounds

6-Sulfamoylhexanoic acid can be compared with other sulfonamide-containing compounds, such as:

Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but different structural properties.

Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial effects.

The uniqueness of 6-Sulfamoylhexanoic acid lies in its longer carbon chain, which can influence its solubility and reactivity compared to shorter-chain sulfonamides.

Biological Activity

6-Sulfamoylhexanoic acid is a compound of interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of 6-sulfamoylhexanoic acid, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

6-Sulfamoylhexanoic acid is characterized by a sulfamoyl group attached to a hexanoic acid backbone. This unique structure allows it to interact with various biological targets, influencing multiple biochemical pathways.

The biological activity of 6-sulfamoylhexanoic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory properties.

- Receptor Modulation : It interacts with certain receptors, potentially altering their activity and leading to various physiological effects.

- Membrane Interaction : Its hydrophobic nature allows it to interact with lipid membranes, affecting cell signaling and membrane fluidity.

Biological Activities

Research has highlighted several key biological activities associated with 6-sulfamoylhexanoic acid:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various pathogens, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : By inhibiting pro-inflammatory enzymes, it may serve as a therapeutic agent for conditions characterized by excessive inflammation.

- Potential Anticancer Properties : Some studies have suggested that sulfamoyl compounds can interfere with cancer cell proliferation, although more research is needed to confirm these effects specifically for 6-sulfamoylhexanoic acid.

Case Studies

A review of existing literature reveals several case studies that illustrate the compound's potential applications:

- Case Study in Inflammation : A study involving animal models demonstrated that administration of 6-sulfamoylhexanoic acid significantly reduced markers of inflammation in tissues subjected to inflammatory stimuli. The results indicated a dose-dependent response, highlighting its therapeutic potential in inflammatory diseases.

- Antimicrobial Efficacy : In vitro assays showed that 6-sulfamoylhexanoic acid inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, showing effective concentrations that could be explored for clinical use.

- Cancer Cell Line Studies : Research involving human cancer cell lines indicated that the compound could induce apoptosis in certain types of cancer cells. Further investigations into the underlying mechanisms are ongoing.

Research Findings Summary

The following table summarizes key findings related to the biological activities of 6-sulfamoylhexanoic acid:

| Biological Activity | Mechanism | Study Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Enzyme inhibition | |

| Anticancer | Induction of apoptosis | Ongoing studies |

Q & A

Basic: What experimental protocols are recommended for synthesizing 6-Sulfamoylhexanoic acid with high reproducibility?

Answer:

- Synthetic Optimization : Use controlled reaction conditions (e.g., temperature, solvent polarity, and stoichiometric ratios) to minimize side reactions. For example, sulfonamide coupling reactions often require anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) to improve yield .

- Purification : Employ gradient elution in HPLC or column chromatography to isolate the compound, ensuring purity >95% as confirmed by NMR (e.g., δ 1.5–2.0 ppm for hexanoic acid backbone protons) .

- Validation : Cross-validate synthetic batches using FT-IR (e.g., S=O stretching at 1150–1250 cm⁻¹) and elemental analysis (±0.3% deviation for C, H, N, S) .

Basic: Which analytical techniques are critical for assessing 6-Sulfamoylhexanoic acid’s structural integrity and purity?

Answer:

- Primary Techniques :

- Supplementary Methods :

Advanced: How can researchers resolve contradictions in reported solubility profiles of 6-Sulfamoylhexanoic acid across solvents?

Answer:

- Systematic Replication : Reproduce conflicting studies under identical conditions (e.g., solvent grade, temperature control ±0.5°C) to isolate variables .

- Statistical Meta-Analysis : Pool solubility data from multiple studies (e.g., water, DMSO, ethanol) and apply mixed-effects models to account for inter-lab variability .

- Molecular Dynamics (MD) Simulations : Model solvent interactions to explain discrepancies (e.g., hydrogen-bonding capacity in polar solvents vs. hydrophobic effects) .

Advanced: What strategies are effective for studying the pH-dependent reactivity of 6-Sulfamoylhexanoic acid in biological systems?

Answer:

- Experimental Design :

- Computational Support :

- Data Reporting : Include error margins for kinetic measurements (e.g., ±5% SD) and raw datasets in supplementary materials .

Advanced: How should researchers design a meta-analysis to evaluate 6-Sulfamoylhexanoic acid’s efficacy as an enzyme inhibitor?

Answer:

- Literature Screening : Use Boolean operators (e.g., "6-Sulfamoylhexanoic acid" AND "enzyme inhibition") in PubMed, Scopus, and Web of Science to identify relevant studies .

- Inclusion Criteria : Exclude studies with incomplete IC₅₀ data or lacking negative controls .

- Statistical Framework :

- Random-Effects Model : Account for heterogeneity in assay conditions (e.g., enzyme isoforms, substrate concentrations) .

- Sensitivity Analysis : Test robustness by excluding outliers (e.g., Z-score >3) .

Basic: What are the best practices for ensuring the stability of 6-Sulfamoylhexanoic acid in long-term storage?

Answer:

- Storage Conditions :

- Stability Monitoring :

Advanced: How can computational chemistry predict 6-Sulfamoylhexanoic acid’s interaction with biological targets?

Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., carbonic anhydrase) .

- Free-Energy Calculations : Apply MM-GBSA to estimate binding affinities (ΔG) and validate with experimental IC₅₀ values .

- Limitations : Address force field inaccuracies by cross-referencing with crystallographic data (e.g., PDB entries) .

Methodological Notes

- Data Reproducibility : Follow COSMOS-E guidelines for documenting experimental variables (e.g., reagent lots, instrument calibration dates) .

- Conflict Resolution : Use funnel plots to detect publication bias in meta-analyses .

- Ethical Reporting : Disclose all negative results to avoid "file drawer" bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.